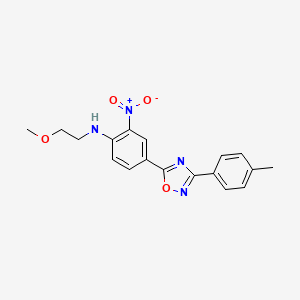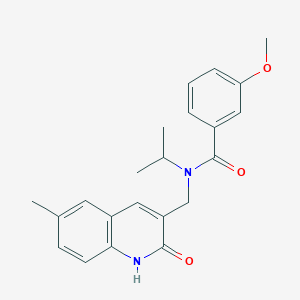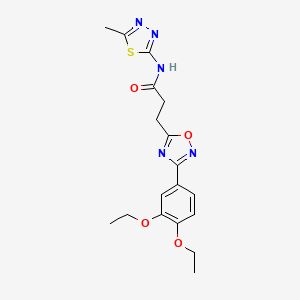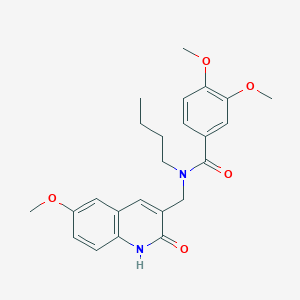
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being investigated for its potential use in clinical trials.
作用機序
The mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves the inhibition of the protein Hsp90, which is involved in the folding and stabilization of various proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Hsp90, it has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. It has also been shown to affect the expression of various genes that are involved in cancer cell growth and survival.
実験室実験の利点と制限
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. In addition, it has been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects that could interfere with the interpretation of results.
将来の方向性
There are a number of future directions for the study of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of research is the development of more potent and selective inhibitors of Hsp90. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of this compound in humans.
合成法
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with butylamine to form the benzylidene derivative. This is followed by the reaction of the benzylidene derivative with 2-hydroxy-6-methoxyquinoline to form the final product, this compound.
科学的研究の応用
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-butyl-3,4-dimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-5-6-11-26(24(28)16-7-10-21(30-3)22(14-16)31-4)15-18-12-17-13-19(29-2)8-9-20(17)25-23(18)27/h7-10,12-14H,5-6,11,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEUBELVHHKNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708320.png)
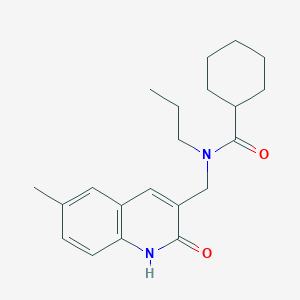
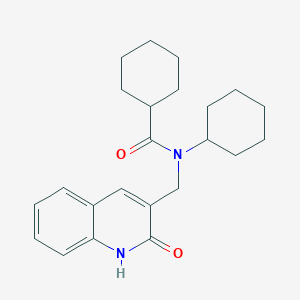
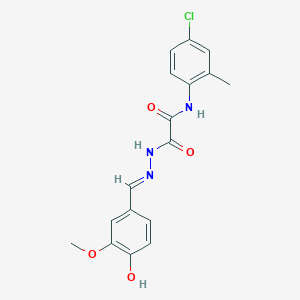
![N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708339.png)
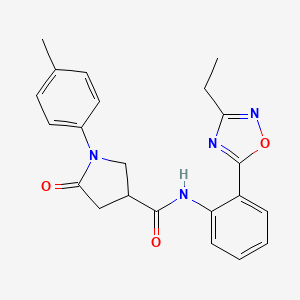

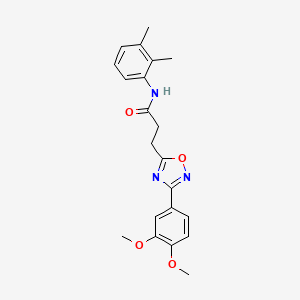

![2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708385.png)
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7708395.png)
